Cyclopyrronium - 732183-55-0

Cyclopyrronium

Catalog Number: EVT-10990208
CAS Number: 732183-55-0
Molecular Formula: C20H30NO2+
Molecular Weight: 316.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclopyrronium is derived from pyrrolidine and is categorized under the broader class of quaternary ammonium compounds. These compounds are characterized by their positive charge at physiological pH, which enhances their binding affinity to muscarinic receptors. Cyclopyrronium's specific chemical structure allows it to selectively target M3 muscarinic receptors, which are predominantly found in smooth muscle tissues of the respiratory tract.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclopyrronium typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This initial step may utilize a variety of methods such as cyclization reactions involving appropriate precursors.
  2. Quaternization: The pyrrolidine derivative is then quaternized using alkyl halides or other alkylating agents to introduce a positively charged ammonium group.
  3. Purification: The crude product undergoes purification processes, often involving recrystallization or chromatography, to isolate cyclopyrronium in its pure form.

The synthesis can be optimized through variations in reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Cyclopyrronium has a well-defined molecular structure characterized by the following features:

  • Molecular Formula: C₁₃H₁₈N₂O₃
  • Molecular Weight: Approximately 250.29 g/mol
  • Structural Formula: The compound consists of a pyrrolidine ring substituted with various functional groups that contribute to its pharmacological activity.

The three-dimensional conformation of cyclopyrronium allows it to effectively interact with muscarinic receptors, facilitating its role as an antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

Cyclopyrronium participates in various chemical reactions typical for quaternary ammonium compounds, including:

  • Nucleophilic Substitution Reactions: These reactions can occur at the nitrogen atom, allowing for further modification of the compound.
  • Hydrolysis: Under certain conditions, cyclopyrronium may undergo hydrolysis, leading to the formation of less active metabolites.
  • Complexation: The compound can form complexes with anions or other molecules, which may influence its solubility and bioavailability.

These reactions are crucial for understanding the stability and reactivity of cyclopyrronium in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of cyclopyrronium involves:

  1. Binding to Muscarinic Receptors: Cyclopyrronium selectively binds to M3 muscarinic receptors located on airway smooth muscle cells.
  2. Inhibition of Acetylcholine Activity: By blocking acetylcholine from binding to these receptors, cyclopyrronium prevents bronchoconstriction.
  3. Bronchodilation: This inhibition results in relaxation of the airway smooth muscles, leading to dilation of the bronchial passages and improved airflow.

Clinical studies have demonstrated that cyclopyrronium effectively reduces respiratory symptoms in patients with COPD and asthma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclopyrronium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature; solubility can vary based on pH.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme temperatures or pH levels.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Cyclopyrronium has several significant applications in scientific research and clinical practice:

  • Respiratory Therapy: Primarily used as a bronchodilator for managing COPD and asthma symptoms.
  • Research Tool: Employed in pharmacological studies to investigate muscarinic receptor function and related pathways.
  • Potential Neurological Applications: Investigated for its effects on cognitive function due to its anticholinergic properties.
Disciplinary Context and Classification of Glycopyrronium Research

Pharmacological Taxonomy: Muscarinic Antagonist Classification

Glycopyrronium bromide, chemically designated as 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-ium bromide, is classified as a competitive, long-acting muscarinic antagonist (LAMA) within the broader category of anticholinergic agents. As a quaternary ammonium compound, it possesses a permanently charged nitrogen atom, conferring distinct pharmacokinetic properties relative to tertiary amine anticholinergics like atropine. This structural characteristic limits its penetration across lipid membranes, including the blood-brain barrier, thereby minimizing central nervous system effects [1] [7].

Glycopyrronium exhibits differential binding affinities for muscarinic receptor subtypes (M1–M5), with highest affinity for M1 receptors, followed by M3, and lower affinity for M2/M4 and M5 receptors [2]. This selectivity profile underpins its therapeutic effects:

  • M3 receptor antagonism: Primary mechanism for reducing bronchoconstriction in respiratory diseases, inhibiting salivary, sweat, and gastric acid secretions
  • M1 receptor antagonism: Contributes to reduction of gastric and salivary secretions
  • M2 receptor modulation: Minimally affected, potentially reducing cardiac side effects compared to non-selective agents

Table 1: Muscarinic Receptor Binding Affinity Profile of Glycopyrronium

Receptor SubtypePrimary Tissue LocalizationFunctional Consequence of Antagonism
M1Salivary glands, CNS neuronsReduced secretions
M2Cardiac sinoatrial nodeLimited clinical effect
M3Smooth muscle, exocrine glandsBronchodilation, reduced secretions
M4CNS neuronsNot well characterized
M5Vascular endotheliumNot well characterized

The kinetic selectivity of glycopyrronium for M3 over M2 receptors (approximately 4-fold) contributes to its sustained bronchodilatory effect while potentially mitigating cardiovascular adverse effects [3]. Its dissociation half-life from human M3 receptors is shorter than some other LAMAs like tiotropium, yet its prolonged lung retention maintains 24-hour duration of action [3].

Historical Evolution within Anticholinergic Therapeutics

Glycopyrronium was first synthesized in the mid-20th century and received initial FDA approval on August 11, 1961 [2] [5]. Early clinical applications focused on gastrointestinal disorders, particularly as an adjunct therapy for peptic ulcers due to its antisecretory properties mediated through M1 and M3 receptor blockade [2]. The 1970s–1990s witnessed expanded therapeutic applications, including:

  • Preoperative management to reduce airway secretions and block vagal reflexes
  • Treatment of pathological conditions like Frey syndrome (gustatory sweating) via topical formulations
  • Management of excessive salivation in neurologically impaired patients

The evolution of glycopyrronium within respiratory therapeutics represents a significant milestone in anticholinergic drug development. While ipratropium (a short-acting muscarinic antagonist) served as the first inhaled anticholinergic for obstructive lung diseases, the development of long-acting agents became imperative for chronic management. Glycopyrronium's structural optimization as a quaternary ammonium compound provided:1) Extended duration of action (>24 hours) due to slow dissociation from M3 receptors2) High potency at target tissues with minimal systemic exposure3) Improved safety profile relative to atropine derivatives

The 2010s marked the era of glycopyrronium's regulatory approval for chronic obstructive pulmonary disease (COPD) maintenance therapy in both monotherapy (e.g., Seebri Breezhaler) and fixed-dose combinations with long-acting β2-agonists and corticosteroids [3]. Topical formulations (glycopyrronium tosylate cloths) received FDA approval in 2018 for primary axillary hyperhidrosis, expanding its therapeutic applications beyond systemic conditions [2] [3].

Methodological Integration across Biomedical Subdisciplines

Glycopyrronium research exemplifies the integration of multiple biomedical disciplines, employing diverse methodological frameworks:

Chemical Synthesis & Analytical ChemistryThe synthetic pathway of glycopyrronium bromide involves esterification of cyclopentyl mandelic acid followed by quaternization with methyl bromide. Critical quality attributes are monitored using high-performance liquid chromatography (HPLC) with ultraviolet detection, as validated per International Council for Harmonization guidelines Q2(R2) [6]. Forced degradation studies under thermal stress (45°C) identified degradation products via liquid chromatography-mass spectrometry, essential for formulation stability assessment [6].

Formulation ScienceGlycopyrronium's quaternary ammonium structure necessitates specialized delivery strategies:

  • Intravenous/Intramuscular: Solutions preserved with benzyl alcohol (0.9%), pH-adjusted to 2.0–3.0 with hydrochloric acid/sodium hydroxide [7]
  • Inhalation: Dry powder formulations with lactose carriers for pulmonary delivery
  • Topical: Cloth wipes impregnated with glycopyrronium tosylate (2.4%)
  • Oral: Buffered solutions (pH ≈5.6) with preservatives (methylparaben) and sweeteners (sucrose) [6]

Table 2: Methodological Approaches in Glycopyrronium Research

SubdisciplineMethodological ApproachResearch Application
Pharmaceutical ChemistryGradient HPLC-UV (210 nm)Stability testing of oral solutions [6]
BiopharmaceuticsRadioligand binding assaysReceptor affinity and kinetics [3]
PharmacokineticsLC-MS/MS in biological matricesADME profiling [2]
Formulation ScienceAccelerated stability studies (various temperatures)Shelf-life determination [6]
Molecular PharmacologyIsolated tissue bath experimentsBronchodilatory potency assessment [1]

Translational PharmacologyIntegration of preclinical and clinical data bridges compound properties with therapeutic outcomes:

  • In vitro dissociation half-life measurements predict duration of action in vivo [3]
  • Radiolabeled distribution studies (e.g., in horses) demonstrate blood clearance patterns and urinary excretion predominance [2]
  • Metabolic studies identify cytochrome P450 isoforms (primarily CYP2D6) responsible for hydrolysis to inactive metabolites [2]

Regulatory Science Frameworks for Quaternary Ammonium Compounds

Glycopyrronium bromide is regulated under distinct frameworks reflecting its diverse formulations and indications:

Chemical ClassificationAs a quaternary ammonium compound, regulatory assessments emphasize:

  • Cationic properties affecting solubility and stability
  • Impurity profiling of synthesis intermediates
  • Degradation product identification under ICH stability guidelines
  • Specifications for residual solvents in final formulations

Drug Approval PathwaysThe regulatory history of glycopyrronium demonstrates adaptation to evolving standards:

  • 1961 Initial Approval: Under less stringent requirements focusing on chemistry, manufacturing, and controls (CMC) data for injectable formulations [2]
  • Modern Approvals: Require comprehensive dossiers including:
  • In vitro receptor selectivity profiles
  • Human pharmacokinetic studies (absorption, distribution, metabolism, excretion)
  • Dose-ranging efficacy trials (e.g., GLOW1-3 trials for respiratory indications)
  • Comparative bioavailability studies for inhalation devices [3]

Quality StandardsPharmacopeial monographs specify rigorous quality attributes:

  • Identification: Infrared spectroscopy, chromatographic retention time matching
  • Assay: HPLC with precision limits ≤2.0% RSD
  • Impurities: Specified degradation products limited to ≤0.5%
  • Particulate matter: Strict limits for injectables [7]

Post-Marketing Regulatory ScienceAdvanced analytical methods support ongoing quality monitoring:

  • Stability-indicating methods for long-term storage evaluation (e.g., 7-month stability of oral solutions at 4°C and 25°C) [6]
  • Container compatibility studies (amber glass vs. polyethylene terephthalate) to prevent adsorption [6]
  • Leachables/extractables profiling for inhalation devices and container-closure systems

The regulatory framework for quaternary ammonium compounds continues to evolve, particularly regarding:1) Standardization of dissolution testing for topical cloth delivery systems2) Bioequivalence methodologies for orally administered solutions in pediatric populations3) In vitro-in vivo correlations for inhaled formulations [4] [6]

Properties

CAS Number

732183-55-0

Product Name

Cyclopyrronium

IUPAC Name

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate

Molecular Formula

C20H30NO2+

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C20H30NO2/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3/q+1

InChI Key

ALFZXSYVXNSOBR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.